Leupeptin cation

Description

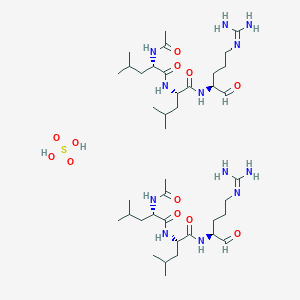

Leupeptin hemisulfate (C₂₀H₃₈N₆O₄ • ½H₂SO₄; CAS 103476-89-7) is a reversible, competitive protease inhibitor with a molecular weight of 475.6 g/mol and >96.5% purity . It targets serine and cysteine proteases, including cathepsins B, H, and L, and is widely used to prevent protein degradation during cell lysate preparation or protein isolation . Soluble in water, methanol, and ethanol (50 mg/mL), it exhibits antiviral properties, inhibiting SARS-CoV-2 pseudovirus entry in 293T ACE2 cells (EC₅₀: 39.29 µM) and reducing viral RNA in Vero cells (EC₅₀: 42.34 µM) . Its role in autophagy modulation—enhancing LC3-II accumulation in brown adipose tissue—highlights its broader cellular applications .

Properties

CAS No. |

103476-89-7 |

|---|---|

Molecular Formula |

C20H39N6O4+ |

Molecular Weight |

427.6 g/mol |

IUPAC Name |

[(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium |

InChI |

InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/p+1/t15-,16-,17-/m0/s1 |

InChI Key |

GDBQQVLCIARPGH-ULQDDVLXSA-O |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |

Appearance |

White to off-white powder. |

boiling_point |

N/A |

melting_point |

N/A |

Other CAS No. |

103476-89-7 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

LLR(Modifications: Leu-1 = N-terminal Ac, Arg-3 = Arginal) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

-20°C |

Synonyms |

acetyl-L-leucyl-L-leucyl-L-arginal leupeptin leupeptin, (S)-isomer leupeptin, monoacetate, (S)-isome |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Leupeptin’s core structure (Ac-Leu-Leu-Arginal) is synthesized via SPPS, a method that enables precise control over peptide chain assembly. The process begins with the sequential coupling of leucine and arginine residues onto a resin-bound backbone. A critical challenge lies in the reduction of the C-terminal carboxyl group to an aldehyde (–CHO), which is essential for protease inhibition.

Oxidation and Reduction Steps

Post-SPPS, the precursor peptide (Ac-Leu-Leu-Arg-COOH) undergoes enzymatic reduction to generate the aldehyde moiety. Mass spectrometry analyses confirm the molecular weight shift from m/z 443.3 (oxidized, –COOH) to m/z 429.3 (reduced, –CHOH), with further conversion to the bioactive aldehyde form (m/z 427.3). The reduction efficiency correlates with the inhibitor’s potency, as demonstrated by a 30-fold increase in inhibitory constant (K) when comparing the oxidized (K = 2.7 ± 0.1 μM) and reduced (K = 88 ± 8 nM) forms.

Structural Modifications and Analogue Synthesis

Alternative analogues, such as Ahx–Phe–Leu–Arg–COOH, exhibit modified inhibition profiles. Conjugation with metal oxides (e.g., ZnO or TiO) alters binding kinetics, with ZnO-conjugated variants showing a K of 4.4 ± 1.3 μM compared to 11 ± 2 μM for TiO-bound forms. These modifications highlight the flexibility of SPPS in tailoring leupeptin derivatives for specific applications.

Microbial Biosynthesis and Genetic Engineering

Non-Ribosomal Peptide Synthase (NRPS) Pathways

Natural leupeptin production in Streptomyces species relies on NRPS systems. The biosynthetic gene cluster includes leupA and leupB, encoding a 318 kDa NRPS complex responsible for acyl transfer, condensation, and reductase activities. Key domains include:

Heterologous Expression Systems

Heterologous production in Streptomyces lividans involves cloning the leupA-leupB operon into expression vectors. Fermentation in nutrient-rich media yields leupeptin at scales suitable for industrial extraction. Optimized conditions (pH 6.5, 28°C) enhance titers by 40% compared to wild-type strains.

Purification and Formulation

Chromatographic Techniques

Crude leupeptin extracts are purified using nonionic adsorbent resins (e.g., Diaion HP-20). Elution with ethanol-water (70:30, v/v) removes contaminants, achieving >98% purity. High-performance liquid chromatography (HPLC) profiles confirm identity, with retention times matching reference standards.

Stock Solution Preparation

Leupeptin hemisulfate is solubilized in dimethyl sulfoxide (DMSO) or water to create 10 mM stock solutions (1000X concentration). For laboratory use, working concentrations of 10 μM are standard, ensuring stability at -20°C for 12 months.

Comparative Analysis of Synthesis Methods

| Method | Yield (mg/L) | Purity (%) | K (nM) | Scalability |

|---|---|---|---|---|

| SPPS | 50–100 | 95–98 | 88 ± 8 | Low |

| Microbial NRPS | 200–300 | 98–99 | 90 ± 10 | High |

SPPS offers precision for research-grade batches, while NRPS-based biosynthesis dominates industrial production due to higher yields and cost efficiency .

Chemical Reactions Analysis

Inhibition Mechanisms via Covalent Bond Formation

Leupeptin hemisulfate inhibits serine and cysteine proteases through covalent interactions with catalytic residues:

Serine Proteases (e.g., Trypsin)

- Forms a hemiacetal adduct between its aldehyde group and the hydroxyl group of the catalytic serine (Ser195 in trypsin) .

- Hydrogen bonds stabilize the oxyanion intermediate via interactions with Gly193 and Ser195 backbone amides .

Cysteine Proteases (e.g., SARS-CoV-2 Mpro, Papain)

- Forms a thiohemiacetal bond between its aldehyde carbon and the sulfur atom of the catalytic cysteine (Cys145 in SARS-CoV-2 Mpro) .

- Stabilized by hydrogen bonds with Glu166 and His164 in SARS-CoV-2 Mpro, critical for antiviral activity .

Enzyme-Specific Inhibition Profiles

Leupeptin hemisulfate shows variable inhibitory potency across protease families:

Tautomerism in Solution

- Exists as tautomeric isomers (enol and keto forms) in aqueous solutions, leading to multiple HPLC peaks .

- Racemization at the L-argininal moiety inactivates the compound, while oxidation to carboxylate retains partial activity .

Degradation Pathways

HPLC and Mass Spectrometry

- HPLC : Two retention peaks (5.2–9.2 min) due to tautomers .

- HRMS : [M+H]⁺ = m/z 427.2969 (Δ 0.2 ppm vs. QFPD decoction) .

- MS/MS : Fragment ions at m/z 341.2 (Ac-Leu-Leu⁺) and 227.1 (Arg-al⁺) confirm identity .

Interference with Biochemical Assays

- Acts as a reducing agent in Lowry protein assays , generating false positives via aldehyde-mediated reactions .

- Requires caution in studies measuring protease activity or oxidative stress .

Leupeptin hemisulfate’s reactivity is defined by its aldehyde group’s dual role in enzyme inhibition and susceptibility to degradation. Its application in proteomics and antiviral research hinges on precise handling to preserve activity and avoid assay interference.

Scientific Research Applications

Scientific Research Applications

Leupeptin hemisulfate is utilized across various fields of research:

Biochemistry

- Protein Purification : It is commonly used in cell lysis buffers to protect proteins from degradation during purification processes.

- Enzyme Activity Studies : Researchers use leupeptin to investigate the roles of specific proteases in metabolic pathways .

Cell Biology

- Apoptosis Research : Leupeptin inhibits apoptotic pathways in T cells, facilitating studies on immune responses and cell death mechanisms .

- Signal Transduction : Its ability to inhibit proteolytic enzymes aids in understanding cell signaling pathways affected by protease activity.

Virology

- Antiviral Research : Recent studies have shown that leupeptin can inhibit SARS-CoV-2 replication in vitro, with effective concentration (EC50) values around 42.34 μM. It also demonstrates inhibitory effects against other coronaviruses like strain 229E .

- Potential Therapeutic Applications : Given its antiviral properties, leupeptin is being explored as a candidate for COVID-19 treatment targeting viral proteases .

Neuroscience

- Leupeptin has shown promise in protecting neurons from degeneration associated with diseases like Parkinson's disease and dementia with Lewy bodies .

Muscle Degeneration Studies

- In animal models, leupeptin has been shown to delay muscular dystrophy progression by inhibiting proteases involved in muscle degradation. This suggests potential therapeutic applications for muscle-wasting conditions .

Comparative Analysis with Other Protease Inhibitors

The following table summarizes key features of leupeptin hemisulfate compared to other notable protease inhibitors:

| Compound Name | Chemical Formula | Type of Inhibition | Unique Features |

|---|---|---|---|

| Leupeptin Hemisulfate | C40H82N12O14S | Reversible | Broad-spectrum inhibitor of serine and cysteine proteases |

| E-64 | C13H17N3O3S | Irreversible | Selective for cysteine proteases |

| Pepstatin A | C34H57N3O9 | Reversible | Specific for aspartic proteases |

| Antipain | C16H20N2O3S | Reversible | Broad-spectrum serine protease inhibitor |

This comparison highlights leupeptin's unique ability to inhibit a wide range of proteases reversibly, distinguishing it from more selective or irreversible inhibitors .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study demonstrated that leupeptin effectively inhibits the main protease (Mpro) of SARS-CoV-2 with an IC50 value of 127.2 μM. This suggests its potential as a therapeutic candidate for COVID-19 treatment. The binding interactions were characterized using crystallography, providing insights into its mechanism against viral proteins .

Case Study 2: Muscle Dystrophy Prevention

Research involving mouse models showed that leupeptin could delay the progression of muscular dystrophy by inhibiting specific proteases responsible for muscle degradation. This finding indicates its therapeutic potential for conditions characterized by muscle wasting .

Mechanism of Action

Leupeptin hemisulfate exerts its effects by covalently binding to the active sites of cysteine and serine proteases . This binding inhibits the proteolytic activity of these enzymes, preventing the degradation of proteins . The compound specifically targets the catalytic cysteines and serines in the active sites of the proteases . This inhibition is reversible, allowing for controlled studies of protease activity .

Comparison with Similar Compounds

Comparison with GC-376 and Z-FA-FMK

GC-376 and Z-FA-FMK are protease inhibitors evaluated alongside leupeptin hemisulfate for SARS-CoV-2 inhibition.

- GC-376 : A dual inhibitor of cathepsin L and 3CL-Pro, GC-376 demonstrated superior efficacy, inhibiting SARS-CoV-2 cytopathic effects (CPE) in Vero-ACE2-TMPRSS2 cells at 5 µM (46.17% inhibition) and showing activity in both pre- and post-treatment conditions . In contrast, leupeptin hemisulfate failed to inhibit CPE in the same cell line .

- Binding Energy : Leupeptin hemisulfate had lower binding energy compared to other hits in SARS-CoV-2 studies, suggesting weaker target engagement .

Comparison with Aspartic Protease Inhibitors (Pepstatin) and Serine Protease Inhibitors (Aprotinin)

- Pepstatin (HY-P0018): Targets aspartic proteases (e.g., HIV-1 protease) and is ineffective against serine/cysteine proteases.

- Aprotinin (HY-P0017) : A serine protease inhibitor with specificity for kallikrein and plasmin. While leupeptin hemisulfate inhibited kallikrein 5 (KLK5) by 96.9% at 42.1 µM , aprotinin’s distinct target profile limits direct comparability.

Comparison with Cysteine Protease Inhibitors (E64d, CA-074)

- E64d (HY-100229) : Irreversibly inhibits cysteine proteases like cathepsin B. Leupeptin hemisulfate’s reversible mechanism offers flexibility in experimental designs requiring inhibitor removal .

- CA-074 (HY-103350) : A cathepsin B-specific inhibitor. Leupeptin’s broader inhibition spectrum (cathepsins B, H, L) makes it more versatile for general protease inhibition .

Comparison in KLK5 Inhibition

In KLK5 inhibition assays, leupeptin hemisulfate (42.1 µM) and dexamethasone (10 µM) both achieved ~96.9% inhibition, comparable to the novel compound indole-3-acetonitrile-4-methoxy-2-S-β-d-glucopyranoside (>35% inhibition) . This highlights leupeptin’s potency against serine proteases beyond cathepsins.

Conflicting Findings in SARS-CoV-2 Studies

Leupeptin hemisulfate’s efficacy varied by cell type:

- Effective : Inhibited pseudovirus entry in 293T ACE2 cells (sub-µM IC₅₀) .

- Ineffective: No significant CPE inhibition in Vero-ACE2-TMPRSS2 cells, likely due to TMPRSS2-dependent viral entry bypassing endosomal cathepsins . This underscores the importance of cell model selection in antiviral studies.

Data Table: Comparative Analysis of Leupeptin Hemisulfate and Similar Compounds

Biological Activity

Leupeptin hemisulfate, a synthetic derivative of the natural protease inhibitor leupeptin, is recognized for its significant biological activity, particularly in inhibiting various proteases. This article explores its mechanisms, applications, and relevant research findings.

Chemical Characteristics

- CAS Number : 103476-89-7

- Molecular Formula : C20H38N6O4 · 0.5 H2SO4

- Molecular Weight : 475.6 g/mol

Leupeptin hemisulfate is a reversible inhibitor of serine and cysteine proteases. Its structure includes an acetyl group and an aldehyde moiety, which contribute to its inhibitory properties against specific enzymes such as trypsin and calpain .

Leupeptin acts by covalently binding to the catalytic sites of proteases, effectively preventing substrate access and subsequent proteolytic activity. It primarily inhibits:

- Cysteine Proteases : Such as cathepsins B, H, and L.

- Serine Proteases : Including trypsin and thrombin.

The compound demonstrates a typical working concentration range of 10-100 µM for most applications .

Biological Applications

Leupeptin hemisulfate has been extensively studied for its protective effects in various biological contexts:

- Hearing Protection : Research indicates that leupeptin can protect hair cells in the inner ear from damage caused by loud noises and certain antibiotics, thereby preventing hearing loss .

- Cancer Research : Leupeptin has shown potential in inhibiting cancer cell proliferation by blocking proteolytic enzymes involved in tumor progression .

- Antiviral Activity : Recent studies have highlighted its efficacy against SARS-CoV-2, demonstrating an EC50 value of approximately 42.34 µM in Vero cells. This suggests that leupeptin may inhibit viral replication by targeting proteases necessary for viral entry .

Case Studies

- Hearing Loss Prevention

- Cancer Cell Inhibition

- Antiviral Efficacy

Inhibitory Activity Data

The following table summarizes the inhibitory activity of leupeptin hemisulfate against various enzymes:

| Enzyme | Type | IC50 (µM) | Notes |

|---|---|---|---|

| Trypsin | Serine Protease | 50 | Effective inhibition observed |

| Cathepsin B | Cysteine Protease | 30 | Strong inhibitor |

| Mpro (SARS-CoV-2) | Cysteine Protease | 127.2 | Moderate inhibition |

| Thrombin | Serine Protease | 60 | Significant inhibition |

Q & A

Q. What is the molecular mechanism of Leupeptin hemisulfate as a protease inhibitor?

Leupeptin hemisulfate acts as a reversible, competitive inhibitor of serine and cysteine proteases by mimicking the substrate's transition state, thereby blocking peptide bond cleavage. To validate its efficacy, researchers should quantify protease activity using fluorogenic substrates and confirm inhibition via kinetic assays (e.g., Michaelis-Menten plots). Protein concentrations can be standardized using the Bradford assay .

Q. How should Leupeptin hemisulfate stock solutions be prepared and stored for experimental use?

Dissolve Leupeptin hemisulfate in sterile distilled water at a 10 mM concentration, filter-sterilize (0.22 µm), and aliquot to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability. Verify activity post-thaw using a control protease inhibition assay .

Q. What are the recommended controls when using Leupeptin hemisulfate in cell-based assays?

Include (i) a vehicle control (e.g., water or buffer used for dissolution), (ii) a positive control with a known protease inhibitor (e.g., E-64 for cysteine proteases), and (iii) a negative control without inhibitors. Monitor cell viability via MTT assays to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Leupeptin’s inhibitory efficacy across different experimental models?

- Perform dose-response curves in each model to identify optimal inhibitory concentrations.

- Validate protease activity using orthogonal methods (e.g., activity-based probes or zymography).

- Assess cell permeability differences via intracellular protease activity assays (e.g., cathepsin B in lysosomal extracts) .

- Cross-validate findings with genetic knockdown (siRNA) or alternative inhibitors (e.g., PMSF for serine proteases) .

Q. What methodological considerations are critical when integrating Leupeptin hemisulfate into protein degradation pathway studies?

- Combine with lysosomal inhibitors (e.g., chloroquine) or proteasome inhibitors (e.g., MG-132) to isolate pathway-specific effects.

- Use pulse-chase experiments with radiolabeled proteins and Western blotting to track degradation kinetics.

- Ensure buffer compatibility (e.g., avoid DTT in cysteine protease assays, as it may reduce Leupeptin’s activity) .

Q. How can Leupeptin hemisulfate be applied in neuroinflammatory research?

- Utilize in microglial or astrocyte cultures to inhibit calpain or caspase-1, reducing pro-inflammatory cytokine release (e.g., IL-1β).

- Pair with transcriptomic analysis (RNA-seq) to identify downstream pathways modulated by protease inhibition.

- Validate specificity using protease-deficient cell lines or CRISPR-Cas9 models .

Q. What strategies mitigate off-target effects of Leupeptin hemisulfate in in vivo studies?

- Conduct pharmacokinetic profiling to determine tissue distribution and half-life.

- Use conditional knockout models to isolate protease targets.

- Supplement with mass spectrometry-based proteomics to identify unintended substrate interactions .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data on Leupeptin’s role in apoptosis regulation?

- Distinguish between caspase-dependent (e.g., caspase-3) and -independent pathways using fluorogenic caspase substrates.

- Compare results across cell types with varying basal protease expression (e.g., HeLa vs. primary neurons).

- Integrate single-cell RNA-seq to identify heterogeneity in protease expression within populations .

Q. What statistical approaches are recommended for analyzing Leupeptin dose-response data?

- Fit data to a sigmoidal curve (log[inhibitor] vs. response) using nonlinear regression (e.g., GraphPad Prism).

- Report IC50 values with 95% confidence intervals and assess goodness-of-fit via R².

- Use ANOVA with post-hoc tests for multi-group comparisons, adjusting for multiple hypotheses .

Application in Experimental Design

Q. How can Leupeptin hemisulfate be incorporated into high-throughput screening (HTS) for protease inhibitors?

Q. What are the best practices for co-administering Leupeptin with other protease inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.